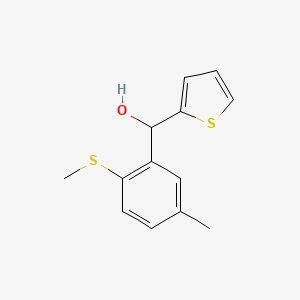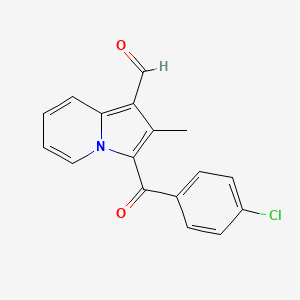
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is an organic compound that belongs to the indolizine family. This compound is characterized by the presence of a 4-chloro-benzoyl group attached to the indolizine ring system, which is further substituted with a methyl group and a carbaldehyde group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with 2-methylindolizine in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carboxylic acid.
Reduction: 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde.
2-Methylindolizine: The core structure of the compound.
3-(4-Chloro-benzoyl)-indolizine-1-carbaldehyde: A similar compound without the methyl group.
Uniqueness
This compound is unique due to the presence of both the 4-chloro-benzoyl and the 2-methyl groups on the indolizine ring. This unique substitution pattern imparts specific chemical and biological properties that distinguish it from other related compounds.
Propiedades
Fórmula molecular |
C17H12ClNO2 |
|---|---|
Peso molecular |
297.7 g/mol |
Nombre IUPAC |
3-(4-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C17H12ClNO2/c1-11-14(10-20)15-4-2-3-9-19(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10H,1H3 |
Clave InChI |
YCTQBNZIWPJPTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242418.png)

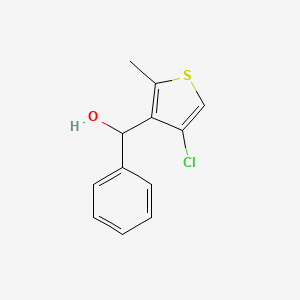
![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)
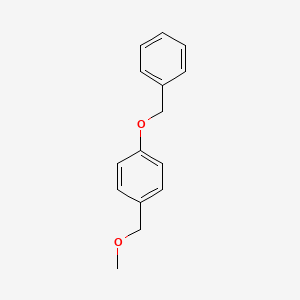

![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)
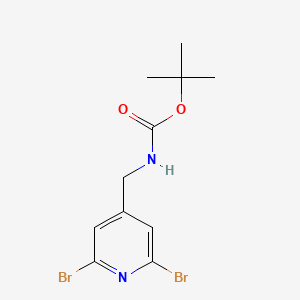

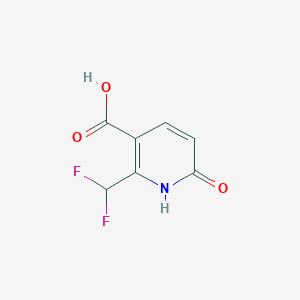
![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
